molecular formula C10H14O2 B14518988 2-Phenylbutane-1,3-diol CAS No. 62559-36-8

2-Phenylbutane-1,3-diol

Cat. No.: B14518988
CAS No.: 62559-36-8
M. Wt: 166.22 g/mol
InChI Key: DCNMHZIUXXXJIC-UHFFFAOYSA-N
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Description

2-Phenylbutane-1,3-diol (C₁₀H₁₄O₂, molecular weight: 166.22 g/mol) is a diol compound featuring a phenyl group substituted at the second carbon of a four-carbon chain with hydroxyl groups at positions 1 and 3 . This compound is of interest due to its versatility in organic synthesis, particularly in the development of polymers, pharmaceuticals, and specialty chemicals.

Properties

CAS No.

62559-36-8

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-phenylbutane-1,3-diol

InChI

InChI=1S/C10H14O2/c1-8(12)10(7-11)9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3

InChI Key

DCNMHZIUXXXJIC-UHFFFAOYSA-N

Canonical SMILES

CC(C(CO)C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylbutane-1,3-diol can be synthesized through several methods. One common approach is the reduction of 4-phenyl-1,3-dioxan using sodium-potassium alloy, which yields 2-phenylbutane-1,4-diol as the major product . Another method involves the dihydroxylation of alkenes using reagents such as osmium tetroxide or potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of diol synthesis, such as the reduction of diketones or the dihydroxylation of alkenes, can be applied on an industrial scale with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenylbutane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

2-Phenylbutane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylbutane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2,4-Diphenylbutane-1,3-diol

  • Structure : Two phenyl groups at positions 2 and 4 of the butane-1,3-diol backbone.
  • Molecular Weight : 242.32 g/mol .
  • Key Differences : The additional phenyl group enhances hydrophobicity and may influence crystallinity or thermal stability compared to this compound.
  • Applications : Used in specialty chemical synthesis; its extended aromatic system could improve UV stability in polymers.

2,2-Bis(azidomethyl)propane-1,3-diol (BAMP) and 2,2-Dinitropropane-1,3-diol (DNPD)

  • Structure : Propane-1,3-diol backbone with azidomethyl (BAMP) or nitro (DNPD) substituents at position 2.
  • Key Properties :
    • Low sensitivity to friction and impact compared to glycidyl azide polymer (GAP) .
    • Oligomeric nature (molecular weights <1,000 Da) allows tunable properties for explosive binders .
  • Applications : Used in polyurethane-based binders for explosives, leveraging their stability and adjustable molecular weight.

2-Methylpropane-1,3-diol

  • Structure : Propane-1,3-diol with a methyl branch at position 2.
  • Key Challenges : High volatility due to low molecular weight complicates recovery in analytical methods .
  • Applications : Component in model inks for migration testing, though polar variants face detection limitations .

Benzene-1,3-diol (Resorcinol) Derivatives

4-((4-(Isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i)

  • Structure : Azo-linked benzene-1,3-diol with isopentyloxy and aryl groups.
  • Key Properties: Exceptional antibacterial activity against Staphylococcus aureus and Listeria monocytogenes (MIC threefold lower than lead compounds) .
  • Applications: Potential use in antimicrobial coatings or pharmaceuticals.

5-Pentylbenzene-1,3-diol (Olivetol)

  • Structure : Benzene-1,3-diol with a pentyl chain at position 3.
  • Key Properties :
    • Intermediate in polyketide biosynthesis (e.g., demethyl-MPBD) .
  • Applications : Studied in natural product synthesis and enzymology .

5-Pentadecylbenzene-1,3-diol

  • Structure : Benzene-1,3-diol with a pentadecyl chain at position 4.
  • Key Properties :
    • Long alkyl chain enhances lipophilicity, likely improving surfactant or membrane-disruptive activity.
  • Applications : Investigated in industrial surfactants and antimicrobial formulations .

4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7)

  • Structure : Benzene-1,3-diol conjugated with a heptyl-thiadiazolyl group.
  • Key Properties :
    • Fluorescence properties at low concentrations (1.19 × 10⁻⁶ M) .
  • Applications : Fluorescent probes for biochemical studies .

Comparative Data Table

Compound Name Structure Features Molecular Weight (g/mol) Key Properties Applications References
This compound Phenyl at C2 of butane-1,3-diol 166.22 Stereoisomerism, moderate hydrophobicity Polymer intermediates, pharmaceuticals
2,4-Diphenylbutane-1,3-diol Two phenyl groups on butane-1,3-diol 242.32 High hydrophobicity, UV stability Specialty chemicals
BAMP Azidomethyl groups on propane-1,3-diol ~500 (oligomer) Low sensitivity, tunable properties Explosive binders
4i (Azo-benzene-1,3-diol) Azo-linked isopentyloxy-aryl group ~300 (estimated) Potent antibacterial activity Antimicrobial agents
5-Pentadecylbenzene-1,3-diol C15 alkyl chain on resorcinol ~350 (estimated) Surfactant-like behavior Industrial surfactants

Key Findings

Substituent Effects :

  • Alkyl or aryl chains (e.g., pentadecyl in ) enhance lipophilicity, broadening applications in surfactants or antimicrobials.
  • Electron-withdrawing groups (e.g., azide, nitro in ) improve stability in energetic materials.

Bioactivity: Azo-linked benzene-1,3-diol derivatives exhibit superior antibacterial activity compared to non-azo analogues . Thiadiazolyl derivatives show fluorescence, enabling biochemical tracking .

Industrial Challenges :

  • Low molecular weight diols (e.g., 2-methylpropane-1,3-diol) face volatility issues in analytical recovery .

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